Octahydro-4,7-methanoindenone

Description

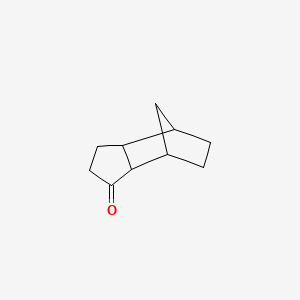

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]decan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSNSBFZDXDTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294117 | |

| Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94277-20-0, 17364-68-0 | |

| Record name | Octahydro-4,7-methanoindenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC94592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methanoindenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Bridged Polycyclic Organic Chemistry

In the field of organic chemistry, bridged polycyclic compounds are molecules that contain multiple rings connected by a shared bridge of atoms. beilstein-journals.org The methano-bridge in Octahydro-4,7-methanoindenone (B12814379) is a critical structural feature that locks the molecule into a rigid conformation. This rigidity is highly significant as it reduces the conformational flexibility that is typical of acyclic or simple cyclic molecules.

This structural rigidity makes this compound and its derivatives valuable as scaffolds or building blocks in synthesis. ontosight.ai Their well-defined three-dimensional shape is crucial for constructing complex molecular architectures with high stereochemical control. This is particularly important in the synthesis of natural products and pharmaceutical agents, where specific stereochemistry is often essential for biological activity. beilstein-journals.orgontosight.ai The development of synthetic methods to access such bridged systems, like the Dowd-Beckwith reaction for ring expansion of cyclic ketones, is an active area of research. researchgate.net Furthermore, the inherent strain and unique geometry of bridged systems can lead to unusual reactivity, providing chemists with unique opportunities for synthetic transformations. The synthesis of these complex structures often relies on powerful reactions like intramolecular C–H bond insertions to form the challenging bridged ring systems efficiently. beilstein-journals.org

Evolution of Research Perspectives on the Methanoindene Core

Research interest in the methanoindene core has evolved considerably over time. Initial studies likely focused on the fundamental synthesis and characterization of the basic hydrocarbon skeleton, such as Octahydro-4,7-methano-1H-indene, which can be prepared by the reduction of the corresponding unsaturated indene (B144670) derivative. ontosight.ai These early investigations established the foundational chemistry of this bridged ring system.

A significant shift in research perspective occurred with the discovery of complex natural products containing the octahydro-1H-2,4-methanoindene cage. researchgate.net Phragmalin-type limonoids, for example, are a class of highly oxygenated and structurally intricate natural products that feature this distinctive core. researchgate.net This discovery spurred a move from studying the simple hydrocarbon to developing sophisticated strategies for the total synthesis of these biologically active molecules. The challenge was no longer just to create the basic skeleton, but to construct it with the correct stereochemistry and functional groups required for these complex targets. nih.gov This evolution is marked by the application of advanced synthetic strategies, including domino reactions and cycloadditions, to assemble the core framework efficiently. researchgate.netresearchgate.net The focus has thus transitioned from fundamental characterization to application-driven total synthesis, where the methanoindene core is a key structural motif to be assembled. researchgate.netbeilstein-journals.org

Strategic Research Avenues for Octahydro 4,7 Methanoindenone

Foundational Synthetic Routes to the this compound Skeleton

The construction of the core this compound framework relies on several key synthetic transformations. These foundational routes are crucial for accessing the basic skeleton, upon which further functionalization and stereochemical control can be built.

The Pauson-Khand reaction (PKR) is a powerful and widely utilized method for the synthesis of cyclopentenones, making it highly relevant for constructing the five-membered ring of the this compound system. tcichemicals.comresearchgate.net This formal [2+2+1] cycloaddition involves the reaction of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). researchgate.netcore.ac.uk The reaction proceeds through the formation of a stable alkyne-dicobalt hexacarbonyl complex, which then coordinates with the alkene. Subsequent migratory insertion of carbon monoxide and reductive elimination yields the cyclopentenone product. core.ac.uk

In the context of this compound synthesis, norbornene or its derivatives often serve as the alkene component. The reaction with a suitable alkyne and carbon monoxide under the influence of a cobalt catalyst leads directly to the tricyclic core. tcichemicals.com The intramolecular version of the Pauson-Khand reaction has also been explored, offering a pathway to fused ring systems with high efficiency. nih.gov While the intermolecular PKR can sometimes lead to a mixture of regioisomers, the intramolecular variant often provides better control over the regiochemical outcome. core.ac.uk

Recent advancements have focused on developing catalytic versions of the PKR, utilizing various transition metals like rhodium and iridium to improve efficiency and reduce the amount of metal required. researchgate.netnih.gov These catalytic systems often operate under milder conditions and exhibit broader substrate scope.

Table 1: Examples of Pauson-Khand Reactions in the Synthesis of Methanoindenone Derivatives

| Alkene | Alkyne | Catalyst/Promoter | Product | Yield (%) | Reference |

| Norbornadiene | Functionalized Acetylenes | Co₂(CO)₈ | Methanoindenone Derivatives | Moderate to Good | researchgate.net |

| Ene-vinylidenecyclopropanes | - (intramolecular with CO) | [Rh(COD)Cl]₂ | Fused 6,5-ring structures | 90-99 | nih.gov |

| Allenyl Sulfides | - (intramolecular with CO) | Iron Carbonyl Complex | Cyclopentenone Derivatives | Not specified | orgsyn.org |

This table provides illustrative examples and is not exhaustive.

Hydrogenation reactions are fundamental in the synthesis of the saturated carbocyclic framework of this compound. These reactions are typically employed to reduce unsaturated precursors, which may be synthesized through various methods, including the Pauson-Khand reaction or Diels-Alder cycloadditions. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity in the reduction process. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for the hydrogenation of double bonds.

Intramolecular cyclization reactions represent another key strategy for constructing the ring system. escholarship.org These reactions can involve a variety of chemical transformations, including aldol (B89426) condensations, Dieckmann-type annulatiions, and radical cyclizations. researchgate.netfurman.edu For example, a suitably substituted dicarbonyl compound can undergo an intramolecular aldol reaction to form the five-membered ring of the indenone system. mdpi.com Similarly, radical cyclizations can be employed to form bridged ring systems with high efficiency. researchgate.net

The combination of hydrogenation and intramolecular cyclization offers a powerful approach to the synthesis of complex polycyclic molecules. For example, a precursor containing both a double bond and functional groups suitable for cyclization can be subjected to a tandem reaction sequence, where hydrogenation of the double bond is followed by an intramolecular cyclization to construct the final ring system. nih.govescholarship.org

The synthesis of complex derivatives of this compound often requires a multi-step approach that combines several synthetic methodologies. furman.edu The design of such a synthesis involves careful planning of the reaction sequence to ensure compatibility of functional groups and control over stereochemistry at each step. youtube.comyoutube.com Retrosynthetic analysis is a valuable tool in this process, allowing for the deconstruction of the target molecule into simpler, readily available starting materials. youtube.com

An example of an advanced multi-step synthesis could begin with the construction of a functionalized norbornene derivative, followed by a Pauson-Khand reaction to form the indenone core. Subsequent transformations, such as functional group interconversions, stereoselective reductions, and the introduction of additional substituents, can then be carried out to build up the desired complexity. nih.gov The use of protecting groups is often necessary to mask reactive functional groups during certain transformations and deprotected at a later stage.

Modern synthetic strategies increasingly incorporate flow chemistry techniques, which can offer advantages in terms of safety, scalability, and reaction control, particularly for hazardous reactions like nitrations or high-temperature hydrolyses that might be part of a longer synthetic sequence. nih.gov

Stereoselective Synthesis of this compound Analogues

The control of stereochemistry is a critical aspect of the synthesis of this compound analogues, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers.

The synthesis of enantiomerically pure or enriched chiral methanoindenone derivatives can be achieved through several strategies. iisc.ac.in One common approach is the use of chiral catalysts in key bond-forming reactions. libretexts.org For example, asymmetric versions of the Pauson-Khand reaction have been developed using chiral ligands on the metal catalyst to induce enantioselectivity. orgsyn.org

Another strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The Sharpless asymmetric epoxidation is a classic example of this approach, although applied to different substrates, the principle is transferable. libretexts.org

Dynamic kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. iisc.ac.inchemistryviews.org In this process, a racemic mixture of starting materials is converted into a single enantiomer of the product through the use of a chiral catalyst that selectively reacts with one enantiomer of the substrate while equilibrating the other.

Table 2: Selected Enantioselective Synthetic Methods

| Reaction Type | Catalyst/Reagent | Key Feature | Outcome | Reference(s) |

| Asymmetric Hydrogenation | Chiral Ru or Ir complexes | Direct reduction of prochiral ketones or alkenes | High enantiomeric excess (ee) | nih.govrsc.org |

| Asymmetric Radical Reactions | Chiral Copper-Box complexes | Enantioselective formation of C-C bonds | Good to excellent ee | mdpi.com |

| Asymmetric Epoxidation | Chiral iminium salt (organocatalysis) | Metal-free enantioselective epoxidation | Chiral epoxides | beilstein-journals.org |

| Fischer Indolization | Chiral Phosphoric Acid/Lewis Acid | Dynamic kinetic resolution | Enantioenriched cyclopenta[b]indolones | iisc.ac.in |

This table highlights different strategies and is not specific to only this compound but to relevant derivative classes.

The synthesis of bridged systems like this compound inherently involves the creation of multiple stereocenters. Controlling the relative stereochemistry of these centers (diastereoselectivity) is crucial. The rigid, bicyclic nature of the norbornane (B1196662) framework often provides a high degree of steric hindrance, which can be exploited to direct the approach of reagents from a specific face of the molecule.

For instance, in the hydrogenation of an unsaturated methanoindenone precursor, the catalyst will typically add hydrogen from the less hindered exo face, leading to the formation of the endo-substituted product with high diastereoselectivity. Similarly, in nucleophilic additions to the carbonyl group of the indenone, the incoming nucleophile will preferentially attack from the less sterically encumbered face, leading to a specific diastereomer of the resulting alcohol.

The choice of reagents and reaction conditions can also significantly influence diastereoselectivity. For example, the use of bulky reducing agents can enhance the selectivity for attack from the less hindered face. In some cases, chelation control can be used to direct the stereochemical outcome of a reaction by coordinating the substrate to a metal center.

Enzymatic Resolution Techniques for Stereoisomer Separation

The synthesis of this compound and its derivatives often results in a mixture of stereoisomers. The separation of these isomers is critical, as each may possess distinct properties. Enzymatic kinetic resolution (EKR) stands out as a powerful and environmentally benign method for achieving this separation. tudelft.nl This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. wikipedia.org

Lipase-catalyzed kinetic resolution is a well-established and versatile method for obtaining enantiopure compounds due to its broad substrate scope, excellent stereoselectivity, and operation under mild conditions. tudelft.nl Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia, are frequently employed. tudelft.nlscielo.br The process typically involves enantioselective transesterification, where the enzyme acylates one enantiomer of a racemic alcohol faster than the other. scielo.brunipd.it This results in an enantioenriched ester and the remaining unreacted, enantioenriched alcohol. unipd.it

While direct enzymatic resolution of this compound itself is not extensively documented, the resolution of structurally related bicyclic and tricyclic alcohols and ketones is common. For instance, the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, which share a rigid polycyclic core, has been efficiently achieved using lipase (B570770) A from Candida antarctica (CAL-A). scielo.br Similarly, Baeyer–Villiger monooxygenases have been successfully used for the resolution of racemic bicyclic ketones. unipd.it These examples demonstrate the high potential for applying similar enzymatic strategies to resolve racemic mixtures of this compound derivatives, such as the corresponding alcohol (octahydro-4,7-methano-1H-inden-5-ol), which is a direct precursor in many synthetic pathways.

Directed Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core is key to developing new molecules with tailored properties. Synthetic strategies are directed at forming new carbon-carbon bonds, introducing heteroatoms, and elaborating existing functional groups into others, such as aldehydes.

Strategies for Carbon-Carbon Bond Formation on the Framework

Creating new carbon-carbon bonds on the saturated tricyclic framework of this compound is a fundamental strategy for elaborating its structure. Key methods include nucleophilic additions to the ketone and hydroformylation of alkene derivatives.

A primary example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) attacks the electrophilic carbonyl carbon of this compound. This reaction effectively installs a new alkyl or aryl group at the C5 position, simultaneously converting the ketone into a tertiary alcohol. For instance, the addition of methyl magnesium bromide (MeMgBr) to this compound yields 5-methyl-octahydro-4,7-methano-inden-5-ol, a crucial intermediate for further transformations. unipd.it

Another powerful C-C bond-forming reaction is hydroformylation . This process adds a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. To apply this method, the ketone starting material is first converted into an alkene. This is typically achieved through a Grignard reaction to form a tertiary alcohol, followed by acid-catalyzed dehydration. The resulting mixture of hexahydro-4,7-methano-indene isomers can then undergo hydroformylation using a catalyst such as carbonyl hydrido tris(triphenylphosphine)rhodium(I) under a syngas (CO/H₂) atmosphere. unipd.it This reaction produces a mixture of aldehydes, including octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde, which are valued for their complex fragrance profiles. unipd.it

| Reaction | Starting Material | Reagents | Catalyst | Product(s) | Reference |

| Grignard Addition | Octahydro-4,7-methano-inden-5-one | MeMgBr in THF | - | 5-Methyl-octahydro-4,7-methano-inden-5-ol | unipd.it |

| Hydroformylation | Hexahydro-4,7-methano-indene isomers | CO, H₂ | Carbonyl hydrido tris(triphenylphosphine)rhodium(I) | Octahydro-4,7-methano-1H-indene-5-acetaldehyde, 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | unipd.it |

Introduction of Heteroatomic Functional Groups

Introducing heteroatoms—atoms other than carbon and hydrogen, such as oxygen, nitrogen, or sulfur—into the this compound framework significantly expands its chemical diversity and potential applications. researchgate.netmasterorganicchemistry.com

Oxygen-Containing Functional Groups: The most direct method for introducing an oxygen heteroatom, beyond the existing carbonyl group, is through the reduction of the ketone or its reaction with organometallic reagents.

Reduction: The ketone can be reduced to a secondary alcohol (octahydro-4,7-methano-1H-inden-5-ol) using standard reducing agents.

Grignard Reaction: As previously mentioned, the addition of a Grignard reagent to the ketone produces a tertiary alcohol, introducing both a new carbon substituent and a hydroxyl group. unipd.it

Nitrogen-Containing Functional Groups: The synthesis of nitrogen-containing derivatives can be achieved through various pathways.

Reductive Amination: The ketone can undergo reductive amination, where it reacts with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent to form a new amine at the C5 position.

From Alkene Derivatives: The alkene intermediates derived from this compound are versatile precursors for nitrogen functionalization. For example, aziridination of the alkene using reagents like hydroxylamine-O-sulfonic acids can produce fused aziridine (B145994) derivatives. chemrxiv.org

Beckmann Rearrangement: The oxime, formed by reacting the ketone with hydroxylamine, can undergo a Beckmann rearrangement to yield a tricyclic lactam, thereby inserting a nitrogen atom into the ring structure. researchgate.net

Schmidt Reaction: Intramolecular Schmidt reactions on derivatives containing an azide (B81097) group can also be used to form nitrogen-containing heterocyclic systems. researchgate.net

Sulfur-Containing Functional Groups: The introduction of sulfur can be accomplished using methods analogous to those for oxygen. wikipedia.orgcuny.edu

Thiol Synthesis: The ketone can be converted to a thioketone, which can then be reduced to the corresponding thiol (the sulfur analog of an alcohol).

Sulfonamide Synthesis: By converting the hydrocarbon framework into a suitable precursor, it's possible to introduce sulfonyl groups. For example, silyl (B83357) enol ethers derived from ketones can react with sulfur dioxide and a halogenating agent to produce sulfonyl halides, which can then be converted to sulfonamides by reacting with amines. nih.gov

These strategies enable the synthesis of a wide array of functionalized derivatives, including alcohols, amines, lactams, and sulfonamides, starting from the basic this compound skeleton.

Synthesis of this compound-Based Aldehydes and Related Structures

Aldehydes derived from the octahydro-4,7-methanoindene core are particularly significant in the fragrance industry. unipd.it The synthesis of these compounds typically involves a multi-step sequence starting from the parent ketone, this compound.

The key steps in this synthetic pathway are:

Grignard Addition: The sequence begins with the addition of a methyl group to this compound using methyl magnesium bromide. This reaction converts the ketone into 5-methyl-octahydro-4,7-methano-inden-5-ol. unipd.it

Dehydration: The resulting tertiary alcohol is then dehydrated using an acid catalyst, such as p-toluenesulfonic acid (PTSA), at elevated temperatures. This elimination reaction removes the hydroxyl group and a proton from an adjacent carbon, generating a carbon-carbon double bond and yielding a mixture of hexahydro-4,7-methano-indene isomers. unipd.it

Hydroformylation: The alkene mixture is the direct substrate for the hydroformylation reaction. Using a rhodium-based catalyst, the alkenes react with carbon monoxide and hydrogen (syngas) to introduce a formyl group. unipd.it This step is not entirely regioselective and results in a mixture of aldehyde isomers, primarily octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. unipd.it

This mixture of aldehydes is described as having desirable floral, muguet, aldehydic, and green notes, making it a valuable component in perfume compositions. unipd.it

| Step | Reactant | Reagents/Conditions | Product | Reference |

| 1. Grignard Addition | Octahydro-4,7-methano-inden-5-one | 1. MeMgBr, THF, 15-30°C | 5-Methyl-octahydro-4,7-methano-inden-5-ol | unipd.it |

| 2. Dehydration | 5-Methyl-octahydro-4,7-methano-inden-5-ol | p-Toluenesulfonic acid, Toluene, Reflux (~120-135°C) | Hexahydro-4,7-methano-indene isomers | unipd.it |

| 3. Hydroformylation | Hexahydro-4,7-methano-indene isomers | CO, H₂ (50:50), Rh catalyst | Mixture of aldehydes including Octahydro-4,7-methano-1H-indene-5-acetaldehyde | unipd.it |

Cycloaddition Reactions of the this compound System

Reactivity of Pauson-Khand Adducts Incorporating the Methanoindenone Unit

The Pauson-Khand reaction (PKR) is a powerful method for synthesizing cyclopentenones through a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, often mediated by a cobalt complex. ub.eduwikipedia.org When the methanoindenone unit is incorporated into the reactants, the resulting Pauson-Khand adducts exhibit notable reactivity.

The intramolecular Pauson-Khand reaction has proven to be a valuable tool for constructing the cyclopentenone structural units found in complex natural products. mdpi.com The reaction generally shows good tolerance for a variety of functional groups. mdpi.com Promoters such as trimethylamine (B31210) N-oxide (TMAO) are often used to improve reaction conditions that might otherwise require high temperatures and long reaction times. mdpi.com

In the context of bicyclic alkenes like those related to the methanoindenone framework, the Pauson-Khand reaction can lead to the formation of both endo and exo isomers, with the exo adduct typically being the major product. ub.edu The regioselectivity of the reaction, particularly with unsymmetrical alkynes, can be complex and is influenced by electronic and steric factors. ub.edu For instance, studies on functionalized diarylalkynes have shown a correlation between the regioselectivity of the PKR and the Hammett values of substituents on the aromatic ring. ub.edu

Research has also explored the photochemical reactions of Pauson-Khand adducts derived from related systems, indicating that these molecules can undergo further transformations upon irradiation. ub.edu The steric bulk of substituents on the alkyne can influence the structure of the resulting products, sometimes leading to the formation of distorted, helicene-like polycyclic molecules. ub.edu

Functionalization Reactions and Skeletal Rearrangements

The rigid, tricyclic framework of this compound serves as a template for a variety of functionalization reactions and is susceptible to intriguing skeletal rearrangements under certain conditions.

Directed Functionalization of Specific Positions

The synthesis of derivatives of this compound often involves the reduction of an unsaturated indene (B144670) precursor. ontosight.ai This foundational structure can then be subjected to various reactions to introduce functional groups at specific positions. For example, the ketone group inherent to the indenone structure is a prime site for chemical modification. ontosight.ai

Furthermore, the hydrocarbon skeleton itself, 4,7-methano-1H-indene, octahydro-, can be utilized as an intermediate in the synthesis of other chemicals. ontosight.ai The conformational rigidity of this polycyclic system makes it a useful model for studying the stereochemical outcomes of reactions. ontosight.ai

Investigation of Oxidation and Reduction Processes

The ketone functionality of this compound is readily susceptible to both oxidation and reduction reactions. Reduction of the ketone, for instance, would yield the corresponding alcohol, octahydro-4,7-methano-1H-indenemethanol. nih.gov Conversely, oxidation reactions at other positions of the saturated hydrocarbon framework can be more challenging and may require specific reagents or catalytic systems. The development of palladium-catalyzed oxidation reactions has provided methods for the functionalization of related cyclic systems. escholarship.orgscholaris.ca

Characterization of Skeletal Rearrangement Mechanisms

The strained polycyclic structure of the methanoindenone core can undergo skeletal rearrangements, particularly under conditions that generate carbocationic intermediates. Wagner-Meerwein rearrangements, which involve the migration of a carbon-carbon bond to an adjacent carbocation center, are a potential pathway for the structural reorganization of such strained systems. scribd.com Studies on related bicyclic and tricyclic systems have shown that such rearrangements can be triggered by various reaction conditions, including nitration. scribd.com Computational studies are often employed to help elucidate the thermodynamic and kinetic feasibility of the proposed cationic intermediates and reaction pathways. scribd.com

Isomerization Studies and Interconversion Dynamics

The stereochemistry of the this compound ring system gives rise to the possibility of different isomers and dynamic interconversion processes.

Endo-Exo Isomerization and Stereochemical Control

The terms endo and exo are used to describe the relative stereochemistry of substituents on the bridged ring system. In the context of reactions involving the methanoindenone framework, such as cycloadditions, the formation of one isomer over the other is a key aspect of stereochemical control. For instance, in Diels-Alder reactions used to synthesize the core structure, the approach of the dienophile can be directed to one face of the diene, leading to a predominance of either the endo or exo product. ontosight.ai

Similarly, in reactions occurring at a substituent on the ring, the existing stereochemistry of the framework can direct the approach of reagents, influencing the stereochemical outcome of the transformation. The stereoselectivity in deprotonation reactions of related bridged systems has been explained by considering the steric and electronic effects of the bridged structure, where an exo-attack transition state may be favored to minimize steric hindrance. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful method for determining the complete structure of Octahydro-4,7-methanoindenone (B12814379) in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the number and type of protons and carbons, a full structural elucidation relies on a suite of two-dimensional (2D) experiments.

A combination of 2D NMR experiments is employed to piece together the complex carbon skeleton and establish proton-proton and proton-carbon connectivities.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the spectrum of this compound, cross-peaks would reveal the connectivity within the various spin systems of the fused ring structure, allowing for the tracing of proton pathways throughout the aliphatic framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹JCH coupling). sdsu.eduprinceton.edu It is invaluable for definitively assigning the carbon resonance for each protonated carbon in the molecule. For instance, the proton signal for a specific methylene group (-CH₂-) will show a correlation to the single ¹³C NMR signal corresponding to that carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, the HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). princeton.edu This technique is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would be essential to locate the carbonyl carbon (C=O) by observing correlations from the adjacent α-protons.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The correlations arise from through-space dipole-dipole interactions. NOESY is the primary tool for determining the stereochemical arrangement of the molecule, as discussed in the following section.

A summary of the application of these techniques is presented below.

| Technique | Correlation Type | Information Gained for this compound |

| COSY | ¹H – ¹H (through 2-3 bonds) | Reveals proton-proton coupling networks within the tricyclic skeleton. |

| HSQC | ¹H – ¹³C (through 1 bond) | Assigns each protonated carbon by linking it to its attached proton(s). |

| HMBC | ¹H – ¹³C (through 2-4 bonds) | Establishes long-range connectivity, crucial for assigning quaternary carbons (like C=O) and linking different parts of the ring system. |

| NOESY | ¹H – ¹H (through space, < 5 Å) | Determines the relative stereochemistry (endo/exo) by identifying protons that are spatially proximate. |

The rigid, fused-ring system of this compound gives rise to distinct stereoisomers, primarily the endo and exo forms. Differentiating between these isomers is accomplished by analyzing NMR correlational data.

NOESY data is paramount for this assignment. For example, in the exo isomer, a NOE correlation would be expected between the bridgehead protons and certain protons on the cyclopentanone ring that are spatially close. In contrast, the endo isomer would exhibit a different set of through-space correlations reflecting its unique spatial arrangement.

Furthermore, proton-proton coupling constants (³JHH), which can be precisely measured from high-resolution 1D ¹H NMR or DQF-COSY spectra, provide stereochemical information. The magnitude of the coupling constant is related to the dihedral angle between the two coupled protons, as described by the Karplus equation. Different stereoisomers will have distinct dihedral angles and therefore different and predictable coupling constants, allowing for confident stereochemical assignment. Advanced computational methods, such as the DP4f GIAO-NMR analysis, can also be used to compare experimentally observed NMR shifts with those calculated for different possible stereoisomers to determine the most likely structure. rsc.org

The NMR spectrum of a compound is not static and can be influenced by its chemical environment.

Solvent Effects: The choice of solvent can cause significant changes in chemical shifts (δ). For this compound, polar aprotic solvents (like DMSO-d₆ or acetone-d₆) may interact with the polar carbonyl group, leading to a downfield shift of the nearby α-protons compared to their positions in a nonpolar solvent (like CCl₄ or C₆D₆).

Temperature: Temperature changes can affect the rate of conformational exchange. While the core tricyclic system is rigid, some flexibility may exist. At low temperatures, conformational processes may slow down, leading to the appearance of new, distinct signals for protons that were averaged at room temperature. Conversely, increasing the temperature can broaden signals if the molecule is undergoing intermediate-rate exchange.

Concentration: At high concentrations, intermolecular interactions can occur, potentially causing slight shifts in resonance frequencies. These effects are generally minor for non-associating molecules like ketones but can be observable. The reference compound tetramethylsilane (TMS) is typically used to provide a stable reference point (0 ppm) against which these shifts are measured. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

The IR and Raman spectra of this compound are dominated by features corresponding to its ketone and saturated hydrocarbon components.

Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretching vibration. For a ketone within a five-membered ring, this absorption is typically found at a relatively high wavenumber, around 1740-1750 cm⁻¹. This frequency is higher than that for an open-chain ketone due to the ring strain.

C-H Stretching: The aliphatic C-H stretching vibrations from the numerous CH and CH₂ groups in the tricyclic system appear as a group of strong bands in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

C-H Bending and Scissoring: The region between approximately 1350 and 1470 cm⁻¹ contains the bending (scissoring and rocking) vibrations of the methylene groups.

Fingerprint Region: The complex region below 1300 cm⁻¹ is known as the fingerprint region. It contains a multitude of C-C stretching and other skeletal vibrations that are unique to the specific tricyclic structure of the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C=O Stretch (Ketone) | 1740 - 1750 | Strong, Sharp |

| sp³ C-H Stretch | 2850 - 2960 | Strong to Medium |

| CH₂ Scissoring | ~1465 | Medium |

| Skeletal Vibrations | < 1300 | Medium to Weak |

While the core cage structure of this compound is rigid, the five-membered rings can exist in different conformations, such as envelope or twist forms. biomedres.us These different conformers, though often rapidly interconverting in solution, can sometimes be studied using vibrational spectroscopy, especially in the solid state or at low temperatures.

Each conformer has a unique set of vibrational modes and frequencies. While many bands will overlap, subtle differences, particularly in the low-frequency region of the Raman spectrum or in the far-infrared, can be used to identify the presence of different conformers. nih.gov Often, experimental spectra are compared with spectra calculated for various possible conformations using computational methods like Density Functional Theory (DFT). This comparison helps to determine the lowest energy (most stable) conformer of the molecule under the experimental conditions. iu.edu.sa

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for elucidating the molecular weight and structural features of this compound (CAS No. 13380-94-4) researchgate.netnist.govnih.gov. Analysis through electron ionization (EI) provides detailed fragmentation patterns that are characteristic of its rigid, tricyclic ketone structure.

The nominal mass spectrum of this compound shows a molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 150, which corresponds to its molecular weight calculated from its formula, C₁₀H₁₄O researchgate.netnist.gov. The spectrum is characterized by several key fragment ions, with a prominent base peak observed at m/z 106 .

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Assignment |

| 150 | High | Molecular Ion ([M]⁺) |

| 106 | Base Peak | [C₈H₁₀]⁺? |

| 79 | High | [C₆H₇]⁺? |

Data sourced from NIST and PubChem databases. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. For this compound, the exact mass is a critical parameter for its definitive identification. Computational predictions based on its molecular formula (C₁₀H₁₄O) establish a highly precise theoretical mass. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments using techniques like Electrospray Ionization (ESI) on a Quadrupole Time-of-Flight (QTOF) instrument have been performed on the protonated molecule ([M+H]⁺), providing further structural insights .

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₄O | - |

| Theoretical Exact Mass | 150.104465066 Da | Computed by PubChem nih.gov |

| Precursor m/z (ESI-QTOF) | 151.1117415 | Experimental (PubChem) |

| Precursor Adduct | [M+H]⁺ | Experimental (PubChem) |

Mechanistic Interpretation of Fragmentation Pathways

The fragmentation of this compound under electron ionization is governed by the stability of its tricyclic framework and the presence of the carbonyl group. The strained ring system dictates the primary cleavage pathways. The molecular ion ([M]⁺, m/z 150) is sufficiently stable to be observed clearly researchgate.net.

The formation of major fragment ions can be rationalized through established mechanisms for cyclic ketones. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common pathway. Another significant process in such strained systems is retro-Diels-Alder (rDA) reaction, which can lead to the cleavage of the molecule into two smaller, stable fragments.

In the ESI-MS/MS spectrum of the protonated molecule (precursor m/z 151.1117), collision-induced dissociation leads to characteristic product ions. The most abundant product ions observed are at m/z 133.101, 79.054, and 79.017 . The loss of water (H₂O, 18 Da) from the protonated molecule to form the ion at m/z 133 is a common fragmentation pathway for ketones. The fragment at m/z 79 likely corresponds to a stable cyclopentadienyl-type cation, indicating the breakdown of the tricyclic structure.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Based on an extensive review of publicly available scientific literature and databases, no specific experimental Ultraviolet-Visible (UV-Vis) absorption data for this compound has been reported.

Analysis of Electronic Transitions and Chromophores

Without experimental UV-Vis data, a definitive analysis of the electronic transitions and chromophores for this compound cannot be conducted. However, based on its structure, the key chromophore is the isolated carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band in the UV region (around 270-300 nm) corresponding to the symmetry-forbidden n → π* (n-to-pi-star) electronic transition of the non-bonding electrons on the oxygen atom to the anti-bonding π* orbital of the carbonyl group. A more intense π → π* transition is expected at a shorter wavelength, typically below 200 nm.

X-ray Crystallography for Definitive Solid-State Structure Determination

A thorough search of crystallographic databases and the scientific literature indicates that no single-crystal X-ray diffraction studies have been published for this compound. Therefore, definitive data on its solid-state structure, including unit cell dimensions, bond lengths, and bond angles, is not available.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for the purification and analytical determination of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques.

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is a powerful tool for its identification. In one study involving the analysis of an ethyl acetate extract of Anethum sowa seeds, Octahydro-4,7-methano-5H-inden-5-one was identified with a retention time of 25.296 minutes. This analysis demonstrates the utility of GC-MS for separating and identifying the compound within a complex matrix.

While specific HPLC methods for this compound are not detailed in the literature, related compounds are routinely separated using silica gel chromatography mdpi.com. For preparative purification, flash column chromatography using a silica gel stationary phase with a non-polar mobile phase, such as petroleum ether, has been described in synthetic procedures involving this ketone.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The analysis of fragrance ingredients, which often include complex cyclic ketones, routinely employs GC-MS for identification and quantification.

The inherent volatility of this compound makes it well-suited for GC analysis without the need for derivatization, a process often required for less volatile or thermally sensitive molecules. The selection of the GC column is critical for achieving adequate separation of potential isomers. A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-5 or equivalent), is often used as a primary column for the analysis of such compounds. For more complex separations, a polar column may be used to provide alternative selectivity.

In a typical GC-MS analysis, a sample containing this compound is injected into the heated inlet of the gas chromatograph, where it is vaporized. The carrier gas, usually helium or hydrogen, transports the vaporized sample onto the analytical column. The column temperature is typically programmed to increase over time, facilitating the separation of compounds based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. The retention index, a calculated value relative to the retention times of a series of n-alkanes, is a crucial parameter for the reliable identification of the compound across different instruments and laboratories.

Below is an interactive data table summarizing typical GC parameters for the analysis of tricyclic ketones related to this compound.

| Parameter | Value |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1.0 µL |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: The data in this table is representative of typical conditions for the analysis of structurally similar cyclic ketones and may require optimization for specific applications involving this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-performance liquid chromatography is a versatile technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, which lacks a strong chromophore for UV detection, derivatization may be necessary for sensitive analysis. However, HPLC is particularly valuable for assessing the purity of the compound and for separating non-volatile impurities.

Reverse-phase HPLC is the most common mode used for the analysis of moderately polar compounds. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase.

For the analysis of ketones, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a chromophore that allows for sensitive detection by UV-Vis spectrophotometry. The resulting hydrazone derivative can be readily separated by reverse-phase HPLC. The choice of the stationary phase and the composition of the mobile phase are critical for achieving the desired separation and resolution. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to effectively separate compounds with a range of polarities.

The following interactive data table outlines a representative HPLC method for the analysis of a compound structurally related to this compound, which can be adapted for its purity assessment.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (following derivatization if necessary) |

Note: This table presents a general-purpose reverse-phase HPLC method. The conditions, especially the mobile phase composition and gradient, would require specific optimization for the analysis of this compound and its potential impurities.

Computational Chemistry and Theoretical Modeling of Octahydro 4,7 Methanoindenone

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental structural and electronic characteristics of Octahydro-4,7-methanoindenone (B12814379). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in the computational analysis of a molecule is typically geometry optimization. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, known as the equilibrium geometry. For a rigid, polycyclic molecule like this compound, this process is crucial for understanding its inherent strain and preferred shape.

The tricyclo[5.2.1.02,6]decane framework is conformationally locked, but different stereoisomers can exist. Computational models can calculate the relative energies of these isomers (e.g., endo vs. exo configurations) to predict their thermodynamic stability. By systematically exploring the potential energy surface, a conformational energy landscape can be generated. This landscape maps out all stable conformers (local minima) and the energy barriers (transition states) that separate them, providing a complete picture of the molecule's flexibility and accessible shapes. For instance, studies on similarly rigid dithiolanone-fused norbornane (B1196662) systems have used X-ray crystallography and computational methods to confirm the planarity and configuration of the fused rings, a level of detail readily explored by geometry optimization. mdpi.com

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. researchgate.net A small energy gap generally implies higher reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized near the electron-rich oxygen atom of the carbonyl group, while the LUMO is likely centered on the π* antibonding orbital of the C=O bond. Computational methods can precisely calculate these orbital energies and visualize their spatial distribution.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this ketone, the MEP would show a region of high negative potential around the carbonyl oxygen.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | +1.15 |

| HOMO-LUMO Gap (ΔE) | 8.00 |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate the computational model. Methods like DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) and Infrared (IR) vibrational frequencies.

The process involves first obtaining an accurate, optimized geometry of the molecule. Then, specific computational routines are used to calculate the magnetic shielding of each nucleus (for NMR) or the vibrational modes of the bonds (for IR). Recent advances in machine learning, often trained on DFT-calculated data, have also emerged as powerful tools for the rapid prediction of NMR spectra. d-nb.infonih.govncssm.edu

By comparing these predicted spectra to experimental data, such as the known 1H NMR spectrum of tricyclo[5.2.1.02,6]decan-8-one, chemicalbook.com researchers can confirm whether the calculated structure is a true representation of the molecule. A strong correlation between predicted and observed values lends high confidence to the computational model.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

|---|---|---|

| C=O (Carbonyl) | 220.1 | 218.5 |

| Bridgehead CH | 45.3 | 44.8 |

| CH2 (adjacent to C=O) | 40.1 | 39.5 |

| CH2 | 26.8 | 27.3 |

Reaction Pathway Analysis and Transition State Theory

Beyond static molecular properties, computational chemistry is essential for modeling the dynamics of chemical reactions. Transition State Theory (TST) provides the conceptual framework for understanding reaction rates based on the properties of the reactants and the transition state—the high-energy structure that lies on the reaction pathway between reactants and products.

Computational methods allow for the detailed mapping of a reaction's potential energy surface. This involves identifying and calculating the energies of all relevant species along a reaction coordinate, including reactants, intermediates, products, and, most importantly, the transition states. The energy difference between the reactants and a transition state defines the activation energy barrier, a key determinant of the reaction rate.

For a reaction involving this compound, such as a reductive amination to form tricyclo[5.2.1.02,6]decan-8-amine, computational modeling can elucidate the entire mechanism. This would involve locating the transition state for the formation of the intermediate imine and the subsequent reduction step. This detailed mapping provides a step-by-step understanding of bond formation and cleavage that is often inaccessible through experimental means alone.

One of the most powerful applications of reaction pathway analysis is the prediction of selectivity. When a reaction can lead to multiple products, computational models can determine the most likely outcome by comparing the activation energies of the competing pathways. The pathway with the lowest activation energy barrier will be kinetically favored and yield the major product.

For this compound, a key question in its reactivity is stereoselectivity. The rigid tricyclic structure presents two distinct faces to an approaching reagent: the exo face and the endo face. A nucleophilic addition to the carbonyl group, such as a hydride reduction, can occur from either face, leading to two different stereoisomeric alcohol products.

Computational studies can model the approach of the nucleophile from both faces and calculate the energies of the corresponding transition states. acs.org It has been observed in similar rigid bicyclic ketones that reactions often exhibit high stereoselectivity due to steric hindrance, where one face is significantly more accessible than the other. acs.org By comparing the activation energies (ΔE‡) for the exo and endo attack pathways, a quantitative prediction of the product ratio can be made. A study on a related oxatricyclo-decanone system successfully used DFT to investigate and explain the observed π-facial selectivities in hydride additions. acs.org

| Reaction Pathway | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| Exo Attack | 12.5 | Major Product |

| Endo Attack | 15.2 | Minor Product |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the dynamic behavior of molecules over time. mdpi.comyoutube.com For a molecule like this compound, MD simulations can reveal how its rigid, bicyclic structure influences its interactions with other molecules and its environment. The process involves setting up a simulation box containing one or more molecules of the compound, often surrounded by a solvent, and then solving Newton's equations of motion for every atom in the system. bham.ac.uk This allows for the observation of molecular motion, conformational changes, and intermolecular events on a timescale from picoseconds to microseconds.

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties. MD simulations can be used to study the aggregation of these molecules, which is driven by a balance of intermolecular forces such as van der Waals interactions and potential dipole-dipole interactions involving the ketone group. tandfonline.com

Computational approaches, such as calculating the Potential of Mean Force (PMF), can quantify the strength of these interactions. bham.ac.uk The PMF profile reveals the energy landscape as two molecules approach each other, identifying stable dimeric or aggregated configurations. bham.ac.uktandfonline.com By analyzing the simulation trajectories, researchers can determine the preferred orientation and arrangement of molecules within an aggregate, shedding light on factors like steric hindrance and π-π stacking if aromatic moieties were present. tandfonline.com

Illustrative Data: Intermolecular Interaction Energies for a Hypothetical Dimer

This table presents hypothetical data that would be generated from quantum mechanical calculations to illustrate the types of intermolecular forces at play.

| Interaction Type | Calculated Energy (kcal/mol) |

| Van der Waals | -3.5 |

| Electrostatic (Dipole-Dipole) | -1.8 |

| Total Interaction Energy | -5.3 |

The surrounding solvent can significantly influence the conformational preferences and behavior of a solute molecule. rsc.orgnih.gov Computational studies can model the effect of different solvents on this compound by explicitly including solvent molecules (e.g., water, chloroform, DMSO) in the simulation box. rsc.orgresearchgate.net

These simulations can predict how the solvent affects the molecule's limited conformational flexibility and its aggregation tendencies. nih.govresearchgate.net For instance, in a polar solvent, the ketone group would likely form hydrogen bonds or strong dipole-dipole interactions with solvent molecules, which could compete with the intermolecular interactions that lead to aggregation. rsc.org Analysis of properties like the radial distribution function can reveal the structure of the solvent shell around the solute molecule.

Illustrative Data: Solvent Effects on Aggregation Propensity

This table shows hypothetical simulation results for the average cluster size of this compound in different solvents after a fixed simulation time, illustrating how solvent choice impacts aggregation.

| Solvent | Dielectric Constant | Average Cluster Size (molecules) |

| n-Heptane | 1.9 | 12 |

| Chloroform | 4.8 | 5 |

| Water | 80.1 | 2 (monomeric) |

Theoretical Approaches to Catalysis and Material Design

Theoretical modeling provides a pathway to understand and predict the role of this compound in catalytic processes and its potential as a building block for new materials. These approaches often use quantum mechanics, particularly Density Functional Theory (DFT), to model electronic structure and reactivity with high accuracy. mdpi.comumich.edu

Computational methods are invaluable for elucidating the mechanisms of catalytic reactions. For reactions involving the ketone group of this compound, such as catalytic hydrogenation or alkylation, theoretical models can map out the entire reaction pathway. mdpi.commdpi.com

This involves identifying the structures of reactants, products, and crucial intermediates, as well as the transition states that connect them. nih.gov By calculating the activation energies for each step, researchers can determine the rate-determining step of the catalytic cycle and understand how the catalyst's active site facilitates the transformation. researchgate.net These models can also predict how modifications to the molecule or the catalyst would affect reaction efficiency and selectivity. mdpi.com

Illustrative Data: Calculated Activation Energies for a Hypothetical Catalytic Hydrogenation Step

This table provides hypothetical DFT-calculated energy barriers for a key step in a catalytic cycle, comparing two different metal catalysts.

| Catalyst | Reaction Step | Activation Energy (kcal/mol) |

| Palladium (Pd) | H₂ addition to carbonyl | 15.2 |

| Platinum (Pt) | H₂ addition to carbonyl | 12.8 |

The rigid, three-dimensional structure of this compound makes it an interesting scaffold or building block for the rational design of new materials. researchgate.netrsc.org Computational modeling can be used to predict the properties of polymers or metal-organic frameworks (MOFs) that incorporate this molecular unit. rsc.orgresearchgate.net

Through a bottom-up approach, theoretical models can assemble these building blocks in silico to predict the resulting material's architecture, porosity, and stability. osti.gov By calculating properties such as the electronic band structure, mechanical strength, or gas adsorption isotherms, computational chemistry can guide synthetic efforts toward materials with desired functionalities for applications in areas like gas storage, separation, or catalysis. mdpi.comresearchgate.net

Advanced Chemical Applications of Octahydro 4,7 Methanoindenone As a Core Scaffold

Role as an Intermediate in the Synthesis of Complex Organic Architectures

The unique and sterically constrained framework of Octahydro-4,7-methanoindenone (B12814379) makes it a valuable intermediate in the synthesis of intricate organic structures. Its utility stems from the ability to introduce functionality onto a rigid scaffold, thereby controlling the spatial arrangement of substituent groups.

Construction of Polycyclic and Fused-Ring Systems

This compound serves as a key precursor for a variety of functionalized tricyclic derivatives. The ketone functionality provides a reactive site for further chemical modifications, allowing for the elaboration of the core structure. A primary application is in the synthesis of other functionalized cage compounds, such as tricyclo[5.2.1.0,2,6]decan-8-amine, through processes like reductive amination. In this reaction, the ketone is treated with an amine source, such as ammonia (B1221849), in the presence of a reducing agent to yield the corresponding amine.

The rigid tricyclo[5.2.1.0,2,6]decane skeleton can also undergo various transformations, including skeletal rearrangements and ring expansions, to generate more complex polycyclic systems. The inherent strain within the fused ring system can be harnessed as a driving force for these transformations, enabling the construction of molecular architectures that would be challenging to access through other synthetic routes.

Precursors for Advanced Materials Research

The tricyclo[5.2.1.0,2,6]decane scaffold, derived from this compound, is an attractive building block for the development of high-performance polymers and coatings. The incorporation of this rigid and bulky structure into polymer chains can impart desirable properties such as high thermal stability, enhanced mechanical strength, and low water absorption.

Derivatives of the tricyclo[5.2.1.0,2,6]decane framework, such as 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.0(2,6)]decane (TDMol), are utilized in the production of specialized polymers. chemicalbook.com For instance, TDMol is a monomer used in the synthesis of poly(1,4-butylene carbonate) (PBC) and photoactive compounds for positive photoresist materials. chemicalbook.com Di(meth)acrylate derivatives of this diol are employed in UV/EB-curing applications for adhesives, inks, and coatings due to their good wetting properties and high refractive index, making them suitable for electronics and optical applications. chemicalbook.comcrimsonpublishers.com

Furthermore, the parent hydrocarbon of this family, exo-tricyclo[5.2.1.0(2,6)]decane, is a primary component of the high-energy density fuel JP-10, highlighting the importance of this structural motif in materials with specialized applications.

| Derivative | Application |

| 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.0(2,6)]decane | Monomer for high molecular weight poly(1,4-butylene carbonate) and photoactive compounds. |

| Di(meth)acrylates of TDMol | Used in UV/EB-curing for adhesives, inks, electronics, and coatings. |

| exo-Tricyclo[5.2.1.0(2,6)]decane | Primary component of the high-energy density fuel JP-10. |

Scaffold for Diverse Chemical Library Synthesis

The well-defined three-dimensional structure of the tricyclo[5.2.1.0,2,6]decane skeleton makes it an appealing scaffold for the synthesis of chemical libraries in medicinal chemistry. By functionalizing the core structure at various positions, a diverse range of analogues can be generated for biological screening. The rigidity of the scaffold allows for a precise presentation of functional groups in space, which can lead to specific interactions with biological targets. While the direct use of this compound for large-scale library synthesis is not extensively documented in readily available literature, its role as a key intermediate for functionalized derivatives suggests its potential in this area.

Contributions to Novel Synthetic Methodology Development

While specific novel synthetic methodologies originating directly from the use of this compound are not widely reported, the chemistry of its tricyclic framework has been explored in the context of developing efficient synthetic routes to related compounds. For example, the synthesis of the tricyclo[5.2.1.0,2,6]decane skeleton is often achieved through Diels-Alder reactions, a cornerstone of organic synthesis. Subsequent functional group manipulations on this scaffold, including reactions at the ketone of this compound, contribute to the broader toolkit of synthetic organic chemistry for the construction of complex polycyclic molecules.

Applications in Supramolecular Chemistry Research

Direct applications of this compound in supramolecular chemistry are not well-documented. However, the structurally related adamantane (B196018) scaffold is extensively used in this field. Adamantane's rigid, lipophilic nature makes it an excellent guest molecule for various host systems, such as cyclodextrins, and a valuable component in the design of supramolecular assemblies and drug delivery systems. Given the structural similarities, derivatives of the tricyclo[5.2.1.0,2,6]decane framework hold potential for applications in supramolecular and host-guest chemistry, although this remains an area for further exploration.

Q & A

Basic Research Questions

Q. How is Octahydro-4,7-methanoindenone identified and characterized in phytochemical studies?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in plant extracts. For example, in the ethyl acetate extracts of Anethum sowa seeds and stems, GC-MS analysis revealed distinct peaks corresponding to the compound, with retention indices and mass fragmentation patterns (e.g., molecular ion [M⁺] and key fragment ions) used for structural confirmation. Researchers should optimize column parameters (e.g., polar capillary columns) and compare results with spectral libraries or synthetic standards .

Q. What are the key thermodynamic properties of this compound?

- Methodological Answer : Experimental heat capacity data for this compound derivatives (e.g., C₁₀H₁₆ isomers) can be obtained using adiabatic calorimetry or differential scanning calorimetry (DSC). For instance, historical studies report heat capacities in the range of 351–390 K, with uncertainties <0.2% when using precision methods like chromographic analysis. Researchers should validate these values against modern computational models (e.g., group contribution methods) to resolve discrepancies .

Q. What are common derivatives of this compound, and how are they applied in material science?

- Methodological Answer : The diacrylate derivative, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate, is widely used in photopolymer resins (e.g., Loctite® 3D 3830) for additive manufacturing. To study its role, researchers should analyze crosslinking kinetics via photo-rheometry and monitor viscosity changes during UV curing. Post-curing thermal stability can be assessed using thermogravimetric analysis (TGA) .

Q. How can nomenclature inconsistencies for this compound be resolved?

- Methodological Answer : Cross-reference IUPAC names (e.g., "8-oxotricyclo[5.2.1.0²,⁶]decane") with CAS registry numbers (e.g., 5661-03-0) and spectral data. Tools like the EPA’s Endocrine Disruptor Screening Program or the European Chemicals Agency (ECHA) database provide authoritative naming conventions. Discrepancies in older literature (e.g., "octahydro-4,7-methano-inden-5-one" vs. "4,7-Methanoindan-5(4H)-one") should be flagged during literature reviews .

Advanced Research Questions

Q. How does this compound influence the viscoelastic properties of photopolymer resins?

- Methodological Answer : The compound’s diacrylate derivative affects resin viscosity and curing dynamics. To quantify this, perform temperature-controlled oscillatory rheometry to measure storage (G’) and loss (G’’) moduli during UV exposure. Post-cure viscoelastic behavior can be modeled using time-temperature superposition (TTS) principles, as demonstrated in studies on Loctite® 3D 3830 resins .

Q. What challenges arise in synthesizing ester derivatives of this compound?

- Methodological Answer : Synthesis of derivatives like hexanedioic acid bis[(octahydro-4,7-methano-1H-inden-5-yl)methyl] ester (CAS 195371-10-9) requires precise control of reaction conditions (e.g., stoichiometric ratios, catalyst selection). Researchers should use nuclear magnetic resonance (NMR) to monitor esterification efficiency and liquid chromatography-mass spectrometry (LC-MS) to detect side products. Computational tools (e.g., DFT) can predict reactivity of sterically hindered sites .

Q. How can the bioactivity of this compound be evaluated in pharmacological studies?

- Methodological Answer : Isolate the compound via preparative GC or HPLC from natural sources (e.g., Anethum sowa). Screen for bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and in vivo models (e.g., anti-inflammatory or neuroprotective effects in zebrafish). Pair these studies with molecular docking simulations to identify potential protein targets .

Q. What computational methods are suitable for modeling structure-property relationships of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations can predict thermodynamic properties (e.g., heat capacity, phase transitions) by leveraging experimental data from adiabatic calorimetry. Density functional theory (DFT) calculations are ideal for exploring electronic structure and reactivity, particularly for derivatives used in photopolymerization .

Q. How does structural isomerism impact the functional applications of this compound derivatives?

- Methodological Answer : Isomeric purity (e.g., endo vs. exo configurations) critically affects material performance. Use chiral chromatography or X-ray crystallography to resolve isomers. For example, in fragrance applications, isomers like octahydro-4,7-methano-1H-indene-5-acetaldehyde exhibit distinct olfactory profiles, requiring enantioselective synthesis .

Data Contradictions and Gaps

- Heat Capacity Discrepancies : Older studies (e.g., 1971BOY/SAN) report heat capacities with uncertainties >0.2%, while modern methods (e.g., modulated DSC) achieve higher precision. Researchers should reconcile these using updated experimental protocols .

- Phytochemical Yield Variability : GC-MS peak areas for this compound in Anethum sowa extracts vary between plant parts (stem vs. seed). Standardize extraction protocols (e.g., Soxhlet vs. ultrasonic) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.